molecular formula C9H8F2O B1628925 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one CAS No. 703-42-4

2,2-Difluoro-1-(2-methylphenyl)ethan-1-one

Cat. No. B1628925
CAS RN: 703-42-4
M. Wt: 170.16 g/mol
InChI Key: YTQAQBVKBROTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-1-(2-methylphenyl)ethan-1-one is a chemical compound that is widely used in scientific research. It is also known as Methylenedifluorophenylacetone or MDP2P. This compound is synthesized through various methods and has a wide range of applications in the field of science.

Mechanism of Action

Target of Action

The primary targets of 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

As research progresses, it is expected that more information about how this compound interacts with its targets and the resulting changes will become available .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one are not well characterized. These properties are crucial in determining the bioavailability of the compound. Future studies will likely focus on these aspects to better understand the pharmacokinetics of this compound .

Result of Action

The molecular and cellular effects of 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one’s action are currently unknown. As research progresses, it is expected that more information about these effects will become available .

Advantages and Limitations for Lab Experiments

The advantages of using 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one in lab experiments include its high purity, stability, and ease of synthesis. The limitations include its potential toxicity and the need for proper handling and disposal.

Future Directions

There are several future directions for the study of 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one. One direction is the study of its potential therapeutic applications in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and depression. Another direction is the study of its potential use as a tool for understanding the mechanisms of neurotransmitter release and reuptake. Additionally, the development of new synthesis methods and purification techniques for this compound can be explored to improve its efficiency and safety.
In conclusion, 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one is a widely used compound in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications and mechanisms of this compound.

Scientific Research Applications

2,2-Difluoro-1-(2-methylphenyl)ethan-1-one is widely used in scientific research as a precursor for the synthesis of various compounds such as amphetamines and cathinones. It is also used as a reagent in the synthesis of various pharmaceuticals and agrochemicals. The compound is used in the study of various diseases such as Parkinson's disease, Alzheimer's disease, and depression.

properties

IUPAC Name

2,2-difluoro-1-(2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-6-4-2-3-5-7(6)8(12)9(10)11/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQAQBVKBROTGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617036
Record name 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-1-(2-methylphenyl)ethan-1-one

CAS RN

703-42-4
Record name 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Difluoro-1-(2-methylphenyl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2,2-Difluoro-1-(2-methylphenyl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2,2-Difluoro-1-(2-methylphenyl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
2,2-Difluoro-1-(2-methylphenyl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2,2-Difluoro-1-(2-methylphenyl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
2,2-Difluoro-1-(2-methylphenyl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.